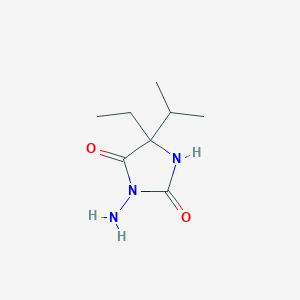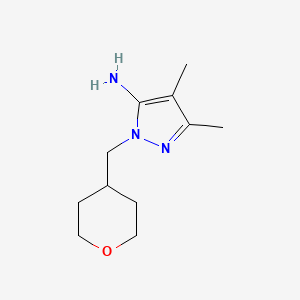![molecular formula C12H10N2 B13891230 3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
3-Methylimidazo[2,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylimidazo[2,1-a]isoquinoline is a heterocyclic aromatic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to an isoquinoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Methylimidazo[2,1-a]isoquinoline involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another method involves the use of aryl methyl ketones and isoquinolin-1-amine in a one-pot approach mediated by iodine and dimethyl sulfoxide (DMSO). This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazoisoquinolines, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
3-Methylimidazo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Methylimidazo[2,1-a]isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets can lead to the modulation of cellular processes, including cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure and exhibit a wide range of biological activities, including antitumor and anticonvulsant properties.
Imidazo[1,2-a]pyridines: Known for their activity against multidrug-resistant tuberculosis, these compounds also possess significant medicinal chemistry applications.
Uniqueness
3-Methylimidazo[2,1-a]isoquinoline is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-methylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C12H10N2/c1-9-8-13-12-11-5-3-2-4-10(11)6-7-14(9)12/h2-8H,1H3 |
Clave InChI |
CTBLDTFMPPMODR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2N1C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)





![Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate](/img/structure/B13891177.png)


![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)



